Latrepirdine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14292-23-0 |
|---|---|
Molecular Formula |
C21H26ClN3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;/h4-7,12-13H,8-11,14H2,1-3H3;1H |
InChI Key |
WGQCGOMSKOHLMD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl |
Origin of Product |
United States |
Academic Research Trajectory of Latrepirdine Dihydrochloride
Historical Evolution of Research Interests
The focus of research on latrepirdine has undergone a significant transformation, moving from allergy research to the complex field of neurodegeneration.
Latrepirdine was first discovered in 1973 and was approved for clinical use in Russia in 1983 as a non-selective antihistamine. wikipedia.orgsciencedaily.comfrontiersin.org Its initial development was centered on its antagonist activity at histamine (B1213489) H1 receptors, intended for the treatment of allergic conditions. nih.govnih.gov Research from that era demonstrated that its antihistamine activity was significantly greater than contemporary agents such as diazoline, diphenhydramine, and phencarol. nih.gov However, due to low selectivity and efficiency, its use as an antihistamine was gradually discontinued. frontiersin.org
In the late 1990s and early 2000s, interest in latrepirdine was renewed for its potential application as a neuroprotective agent. sciencedaily.comfrontiersin.org Russian research in 2000 and 2001 highlighted its potential as a novel neuroprotector and cognition enhancer in animal models. wikipedia.orgnih.gov This sparked a wave of new investigations into its effects on neurodegenerative disorders.
Based on these preclinical findings and a favorable safety profile, latrepirdine entered clinical trials for both Alzheimer's disease and Huntington's disease. nih.govnih.govnih.gov Initial results were promising; a Phase II trial in patients with mild-to-moderate Alzheimer's disease showed significant improvements over placebo. wikipedia.orgnih.gov Similarly, early trials for Huntington's disease also suggested potential benefits. nih.govjamanetwork.com This initial success led to large-scale, pivotal Phase III clinical trials sponsored by major pharmaceutical companies. wikipedia.orgnih.gov However, these subsequent trials, including the CONCERT study for Alzheimer's, failed to demonstrate a statistically significant benefit compared to placebo, leading to the discontinuation of its development for these indications in 2012. wikipedia.org
Shifting Paradigms in Mechanistic Research Focus
The understanding of how latrepirdine exerts its effects on the central nervous system has evolved considerably over time. Early hypotheses gave way to more complex models involving multiple cellular targets and pathways.
Early research suggested that latrepirdine's mechanism of action might involve the inhibition of acetylcholinesterase (AChE) and antagonism of the NMDA glutamate (B1630785) receptor. nih.gov However, subsequent studies cast doubt on these initial theories. nih.gov Newer research indicates that latrepirdine does not inhibit acetylcholinesterase activity, and the concentrations required to affect NMDA receptors were determined to be well outside the possible therapeutic range. biocrick.comaginganddisease.org
As the initial hypotheses were questioned, research shifted to investigate a range of other potential mechanisms, revealing latrepirdine to be a neuroactive compound with multiple targets. nih.govmedchemexpress.comalibaba.com One significant area of investigation has been its broad receptor activity profile. Studies have shown that latrepirdine interacts with various central nervous system receptors, including histaminergic, serotonergic, and adrenergic receptors. nih.govnih.govmedkoo.com
| Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Histamine H1 | ~ 3–5 nM | medkoo.com |
| Serotonin (B10506) 5-HT6 | ~ 16–70 nM | nih.govmedkoo.com |
| Serotonin 5-HT7 | 7.0 nM | aginganddisease.org |
| α-Adrenergic Receptors | Efficiently inhibited at 10 μM | nih.gov |
| Histamine H2 | Efficiently inhibited at 10 μM | nih.gov |
A major paradigm shift in the research occurred with the discovery of latrepirdine's effects on mitochondria. nih.gov Multiple studies have reported that the compound exerts a protective effect on mitochondrial structure and function. nih.govnih.gov It has been shown to inhibit the mitochondrial permeability transition pore, reduce oxidative stress, and stabilize mitochondrial function, which may underlie its neuroprotective properties. wikipedia.orgnih.govmedkoo.comnih.gov
More recently, the focus has expanded to include the cellular process of autophagy—the mechanism by which cells degrade and recycle damaged components. sciencedaily.comnih.gov Research has demonstrated that latrepirdine can stimulate autophagy, leading to the enhanced clearance of aggregate-prone proteins associated with neurodegeneration, such as amyloid-β and α-synuclein. nih.govnih.govnih.govbiocrick.com This pro-autophagic activity represents another novel mechanism potentially contributing to its observed effects in preclinical models. nih.govnih.gov
| Mechanistic Focus | Key Research Findings | Reference |
|---|---|---|
| Mitochondrial Function | Inhibits mitochondrial permeability transition pores, protecting against Aβ-induced impairment and reducing oxidative stress. | wikipedia.orgnih.govmedkoo.comnih.gov |
| Autophagy Induction | Enhances mTOR- and Atg5-dependent autophagy, promoting the clearance of Aβ42 and α-synuclein. | nih.govnih.govnih.govmedchemexpress.com |
| AMPK Activation | Identified as a potent activator of AMP-activated protein kinase (AMPK), which is involved in cellular energy homeostasis. | medkoo.com |
| Multi-Receptor Antagonism | Acts as an antagonist at various histamine, serotonin, and α-adrenergic receptors. | wikipedia.orgnih.govnih.govmedkoo.com |
Preclinical Receptor Pharmacology and Ligand Interactions of Latrepirdine Dihydrochloride
Neurotransmitter Receptor Binding and Antagonism
Latrepirdine exhibits a broad spectrum of activity, binding to and antagonizing several crucial neurotransmitter receptors involved in central nervous system function. nih.govnih.gov Its profile suggests a potential to modulate multiple signaling pathways simultaneously.
Originally identified as an antihistamine agent, Latrepirdine demonstrates potent inhibitory activity at histamine (B1213489) receptors. nih.govnih.gov It effectively blocks both H1 and H2 histamine receptors. nih.govnih.gov In vitro studies have shown that a 10 μM concentration of Latrepirdine results in over 90% inhibition of both H1 and H2 receptors. nih.gov As a classical H1-antihistaminic drug, Latrepirdine displays a high affinity for the H1-receptor, with a reported Ki value of approximately 1 nmol/l. aginganddisease.org This antihistaminic activity is significantly greater than that of other known antihistamines like diazoline, diphenhydramine, and phencarol. nih.gov
Latrepirdine demonstrates significant inhibitory effects on various alpha-adrenergic receptor subtypes. Preclinical evaluations have revealed that Latrepirdine efficiently inhibits α1A, α1B, α1D, and α2A norepinephrine (B1679862) receptors. nih.gov A concentration of 10 μM of Latrepirdine resulted in greater than 90% inhibition of these receptor subtypes. nih.gov The compound also interacts with alpha-2 adrenergic receptors within a therapeutically relevant concentration range. aginganddisease.org
Latrepirdine displays notable interactions with several serotonin (B10506) (5-HT) receptor subtypes. It efficiently inhibits 5-HT2C, 5-HT5A, and 5-HT6 receptors, with a 10 μM concentration causing over 90% inhibition. nih.gov The compound also shows significant inhibition (70-80%) of 5-HT2 and 5-HT2B receptors at the same concentration. nih.gov
Further studies have highlighted its potent antagonism at the 5-HT6 receptor, which is of particular interest for its potential cognitive-enhancing properties. aginganddisease.org Latrepirdine has been shown to bind to the human and rat 5-HT6 receptor with Ki values of 26 nM and 119 nM, respectively. nih.gov Another study reported a Ki of around 30 nmol/l for its 5-HT6 receptor antagonistic properties. aginganddisease.org Additionally, Latrepirdine has been identified as a potent 5-HT7 ligand with a Ki value of 7.0 nmol/l. aginganddisease.org
Interactive Data Table: Neurotransmitter Receptor Binding Profile of Latrepirdine
| Receptor Subtype | % Inhibition (at 10 µM) | Binding Affinity (Ki) |
| Histaminergic | ||
| H1 | > 90% | ~1 nmol/l |
| H2 | > 90% | |
| Alpha-Adrenergic | ||
| α1A | > 90% | |
| α1B | > 90% | |
| α1D | > 90% | |
| α2A | > 90% | |
| Serotonergic | ||
| 5-HT2A | 70-80% | |
| 5-HT2B | 70-80% | |
| 5-HT2C | > 90% | |
| 5-HT5A | > 90% | |
| 5-HT6 | > 90% | 26 nM (human), 119 nM (rat), ~30 nmol/l |
| 5-HT7 | 7.0 nmol/l |
Ion Channel Modulation and Excitability
In addition to its effects on neurotransmitter receptors, Latrepirdine also modulates the activity of key ion channels, influencing neuronal excitability.
Latrepirdine has been found to interact with L-type calcium channels, albeit with relatively low affinity. nih.gov It acts as an inhibitor of voltage-gated calcium channels. nih.gov In isolated rat smooth-muscle tissue, Latrepirdine demonstrated calcium channel antagonist activity with an IC50 value of 57 μM. nih.gov Studies on cerebellar granule cells showed that Latrepirdine (5 to 200 μM) inhibited potential-dependent calcium currents by an average of 20%. nih.gov In mouse neuronal cell cultures, Latrepirdine blocked high-voltage activated calcium channels with an IC50 value of 50 μM. nih.gov
Latrepirdine exhibits complex modulatory effects on glutamatergic receptors, which are critical for synaptic plasticity and excitotoxicity.
AMPA Receptor Modulation: In rat cerebellar neurons, Latrepirdine at concentrations of 1 to 20 μM was found to potentiate the activity of AMPA receptors, with an average increase of 42%. nih.gov However, this potentiating effect was not observed at higher concentrations of 40 to 50 μM. nih.gov Some studies suggest that both Latrepirdine and memantine (B1676192) in low concentrations can potentiate the activity of AMPA receptors in rat cerebellar Purkinje cells. nih.gov
NMDA Receptor Interactions: Latrepirdine acts as an inhibitor of NMDA receptor activity. nih.govnih.gov It has been shown to inhibit NMDA receptor activity by up to 25%, with IC50 values ranging from 6 to 90 μM depending on the neuron type. nih.gov The most potent inhibition (IC50 range of 6 to 10 μM) was observed in neurons that were only weakly inhibited by memantine. nih.gov In a neuronal cell culture from a mouse model of Huntington's disease, Latrepirdine blocked NMDA receptor current with an IC50 value of 10 μM. nih.gov It has been suggested that Latrepirdine may bind to the polyamine site on the NMDA receptor, which is also a target for histamine. nih.govresearchgate.net Notably, Latrepirdine's binding affinity for the NMDA receptor is significantly weaker than that of memantine, with reported Ki values of 105 μM for Latrepirdine and 0.54 μM for memantine. nih.gov
Interactive Data Table: Ion Channel and Glutamatergic Receptor Interactions of Latrepirdine
| Target | Effect | Potency (IC50 / Ki) |
| Ion Channels | ||
| L-Type Calcium Channels | Antagonist/Inhibitor | IC50: 57 µM (rat smooth muscle), 50 µM (mouse neurons) |
| Glutamatergic Receptors | ||
| AMPA Receptors | Potentiation (at 1-20 µM) | |
| NMDA Receptors | Inhibitor/Antagonist | IC50: 6-90 µM; Ki: 105 µM |
Cellular and Subcellular Mechanisms of Latrepirdine Dihydrochloride
Mitochondrial Function and Bioenergetics
Latrepirdine dihydrochloride (B599025) has demonstrated significant effects on mitochondrial function, a critical aspect of cellular health and energy production.
Regulation of Mitochondrial Permeability Transition Pore (mPTP)
Latrepirdine has been found to inhibit the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event that can lead to mitochondrial swelling, uncoupling of the electron transport chain, and the release of pro-apoptotic factors. By inhibiting the mPTP, latrepirdine helps to protect mitochondria from pathological insults and maintain their structural and functional integrity. Specifically, it has been shown to increase the threshold for inductors of the mitochondrial pore transition, making mitochondria more resistant to damage. nih.gov
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Stabilization | nih.govmssm.edu |
| Mitochondrial Permeability Transition Pore (mPTP) | Inhibition | nih.gov |
| Cellular ATP Levels | Increase | nih.gov |
| Succinate (B1194679) Dehydrogenase Activity | Increase | nih.govnih.gov |
Modulation of Mitochondrial Impairment in Stress Conditions
Latrepirdine has shown protective effects on mitochondria under various stress conditions. In the presence of stressors like elevated intracellular calcium, latrepirdine-treated neurons exhibit increased resistance to mitochondrial damage and maintain their ΔΨm more effectively than untreated cells. nih.gov This protective action against stress-induced mitochondrial impairment is a key aspect of its cellular mechanism, contributing to enhanced cell survival. nih.gov
Autophagy-Lysosomal Pathway Regulation
Beyond its effects on mitochondria, latrepirdine also modulates the autophagy-lysosomal pathway, a critical cellular process for the degradation and recycling of cellular components.
mTOR Signaling Pathway Modulation
Latrepirdine has been shown to induce autophagy through the modulation of the mTOR (mammalian target of rapamycin) signaling pathway. nih.govresearchgate.net Specifically, latrepirdine can inhibit the mTOR signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a well-established trigger for the induction of autophagy. By inhibiting mTOR, latrepirdine initiates the cascade of events leading to the formation of autophagosomes and the subsequent degradation of cellular cargo within lysosomes. nih.gov This Atg5-dependent autophagic activity has been observed in a dose-dependent manner. nih.gov
Studies in yeast models have further confirmed that latrepirdine enhances autophagy, as evidenced by the up-regulation of vacuolar (lysosomal) activity and the promotion of the autophagic marker Atg8 to the vacuole. nih.govnih.gov This induction of autophagy has been linked to a reduction in the intracellular levels of aggregation-prone proteins. nih.gov
| Pathway/Process | Effect of this compound | Key Mediator | Reference |
|---|---|---|---|
| mTOR Signaling Pathway | Inhibition | mTOR | nih.gov |
| Autophagy Induction | Stimulation | Atg5 | nih.govresearchgate.net |
| Lysosomal Activity | Upregulation | - | nih.govnih.gov |
Protein Homeostasis and Aggregate Dynamics
This compound influences the homeostasis of several key proteins implicated in neurodegenerative diseases by modulating their aggregation and clearance pathways.
Latrepirdine impacts the metabolism of the amyloid-beta (Aβ) peptide, a central component of amyloid plaques in Alzheimer's disease. The compound has been shown to stimulate an Atg5-dependent autophagic pathway that leads to the reduction of intracellular levels of Aβ and other metabolites of the amyloid precursor protein (APP) nih.govnih.gov. In a yeast model expressing GFP-tagged Aβ42, latrepirdine treatment significantly reduced intracellular levels of the fusion protein by approximately 40% nih.gov. This effect was dependent on a functional autophagy pathway, as it was not observed in cells deficient in Atg8 (the yeast homolog of LC3) nih.gov.
Conversely, some studies report that acute administration of latrepirdine can lead to an increase in extracellular Aβ levels. In vitro experiments with neuroblastoma cells overexpressing Swedish mutant APP showed that nanomolar concentrations of latrepirdine increased the extracellular concentration of Aβ by up to 64% cam.ac.uk. Similarly, in vivo microdialysis studies in APP transgenic mice revealed that a single dose of latrepirdine increased Aβ levels in the brain's interstitial fluid by up to 40% cam.ac.uk. This suggests a complex role for latrepirdine, potentially promoting the secretion or clearance of Aβ from the intracellular to the extracellular space nih.govcam.ac.uk.
Latrepirdine appears to directly modulate the aggregation pathways of Aβ, although its effects are complex and may not be its primary neuroprotective mechanism nih.gov. While some studies using Thioflavin-T (ThioT) fluorescence assays, a common method to monitor amyloid aggregation, indicated a dose-dependent reduction in Aβ fibril formation, other techniques have yielded different results nih.govresearchgate.net.
Analysis by western immunoblotting and atomic force microscopy (AFM) suggested that latrepirdine had only modest effects on the formation of Aβ aggregates and, in some cases, led to the formation of larger aggregates nih.gov. The discrepancy with ThioT assays has been noted, as cyclic molecules like latrepirdine can interfere with the dye's binding to amyloid proteins, potentially leading to misleading results nih.gov. Despite the ambiguous effects on aggregation, latrepirdine has been shown to protect neuronal cells from Aβ-induced toxicity nih.gov.
Latrepirdine has demonstrated a capacity to promote the clearance of synuclein (B1168599) proteins, which are associated with synucleinopathies such as Parkinson's disease. The compound was found to protect yeast cells against the cytotoxicity associated with alpha-synuclein (B15492655) (α-synuclein) expression, an effect attributed to the induction of autophagy nih.gov.
In differentiated SH-SY5Y neuroblastoma cells, latrepirdine treatment stimulated the degradation of α-synuclein, reducing levels of both soluble monomers and insoluble aggregates nih.gov. Chronic administration of latrepirdine to wild-type mice also resulted in the degradation of α-synuclein in the brain, which occurred in parallel with an increase in markers of autophagic activity nih.govresearchgate.net. Furthermore, related reports indicate that latrepirdine protects against cytotoxicity associated with gamma-synuclein (γ-synuclein) by stimulating its catabolism nih.gov. These findings suggest that latrepirdine's ability to enhance autophagy is a key mechanism for clearing pathological synuclein aggregates nih.govnih.gov.
| Fraction | Form of α-Synuclein | Percentage Reduction | Statistical Significance (p-value) |
|---|---|---|---|
| Triton X-100 Soluble | Monomer | 52.7% | p<0.01 |
| Total | Monomer | 68.0% | p<0.01 |
| Insoluble | Aggregated | 74.8% | p<0.001 |
TAR DNA-binding protein 43 (TDP-43) is a protein whose aggregation is a hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD-U) nih.govupenn.edu. Latrepirdine has been shown to inhibit the aggregation of TDP-43 in cellular models nih.govnih.gov. In SH-SY5Y cells, treatment with 5 µM of latrepirdine reduced the number of TDP-43 aggregates by 45% nih.gov. When used in combination with methylene (B1212753) blue, the reduction in aggregates reached 80% nih.gov. This suggests that latrepirdine may have therapeutic potential for TDP-43 proteinopathies by directly interfering with the aggregation process of this protein nih.gov.
| Compound | Concentration | Reduction in TDP-43 Aggregates |
|---|---|---|
| Latrepirdine (Dimebon) | 5 µM | 45% |
| Methylene Blue | 0.05 µM | 50% |
| Latrepirdine + Methylene Blue | N/A | 80% |
Neuroprotective Signaling Cascades
This compound engages multiple neuroprotective signaling cascades that contribute to its potential therapeutic effects in neurodegenerative conditions. These pathways collectively work to mitigate neuronal damage, enhance cellular energy metabolism, and reduce oxidative stress. The compound's mechanisms involve stabilizing neuronal membranes, maintaining crucial ion gradients, and activating key metabolic sensors that promote cell survival.
Anti-Excitotoxic Effects and Calcium Homeostasis Restoration
One of the key neuroprotective mechanisms of latrepirdine is its ability to counteract excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). nih.gov This process is heavily linked to disruptions in calcium homeostasis.
Research has demonstrated that pretreatment with latrepirdine can protect neurons against glutamate-induced toxicity. nih.govwikipedia.org It achieves this by reducing the influx of calcium (Ca²⁺) that occurs during glutamate excitation. nih.gov Studies have shown that latrepirdine attenuates both glutamate-induced Ca²⁺ increases and spontaneous Ca²⁺ oscillations in primary neurons. nih.govwikipedia.org This stabilizing effect on intracellular calcium levels is crucial for preventing the downstream cascade of neurotoxic events, including the activation of cell death pathways. nih.gov
The mechanism behind this calcium-stabilizing effect appears to be linked to the drug's ability to hyperpolarize the plasma membrane, making neurons less susceptible to excitatory stimuli. nih.gov In a neuronal cell culture model of Huntington's disease, a 50-μM dose of latrepirdine exerted a notable 'calcium-stabilizing' effect. nih.gov Furthermore, latrepirdine has been shown to inhibit L-type calcium channels and modulate the activity of NMDA glutamate receptors, both of which are critical in managing calcium influx and preventing excitotoxic damage. wikipedia.orgnih.gov
| Experimental Model | Observation | Reference |
|---|---|---|
| Primary Neurons | Reduced glutamate-induced Ca²⁺ increases | nih.gov |
| Primary Neurons | Reduced spontaneous Ca²⁺ oscillations | nih.govwikipedia.org |
| Mouse Model of Huntington's Disease (YAC128) | Exerted a 'calcium-stabilizing' effect at 50 μM | nih.gov |
| Cerebellar Granule Cells | Blocked NMDA receptor current with an IC50 of 10 μM | nih.gov |
| General | Protects neurons against glutamate toxicity | nih.govwikipedia.org |
Activation of Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK)
Latrepirdine is a potent activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor that plays a central role in regulating metabolism. nih.govwikipedia.org This activation occurs at very low, sub-nanomolar concentrations (e.g., 0.1 nM), highlighting the compound's high potency in engaging this pathway. nih.gov
The activation of AMPK by latrepirdine initiates several beneficial downstream effects on neuronal bioenergetics. nih.gov Treatment of primary neurons with latrepirdine has been shown to increase intracellular levels of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov This is accompanied by an increased translocation of glucose transporter 3 (GLUT3) to the plasma membrane, which facilitates greater glucose uptake into neurons to fuel energy production. nih.gov
The activation of AMPK is also intrinsically linked to latrepirdine's effects on membrane potential. nih.gov Studies using gene silencing have shown that the upstream kinases LKB1 and CaMKKβ, which activate AMPK, are required for latrepirdine's effects. nih.gov This indicates that the AMPK signaling cascade is a primary mechanism through which latrepirdine exerts its neuroprotective and bioenergetic effects. nih.gov
| Parameter | Effect | Concentration | Reference |
|---|---|---|---|
| AMPK Phosphorylation (Activation) | Increased | 0.1 nM | |
| Intracellular ATP Content | Increased | 0.1 nM | nih.gov |
| GLUT3 Translocation | Increased | 0.1 nM | nih.gov |
Antioxidant and Anti-Inflammatory Modulations
Latrepirdine demonstrates significant antioxidant properties, primarily through its effects on mitochondrial function. nih.gov Mitochondria are a major source of reactive oxygen species (ROS), and their dysfunction is a key factor in the oxidative stress observed in many neurodegenerative diseases. nih.gov
Research has shown that latrepirdine can protect mitochondria from pathological insults. It inhibits the mitochondrial permeability transition pore (mPTP), a channel whose opening can lead to mitochondrial swelling, rupture, and the initiation of cell death. nih.gov By inhibiting the mPTP, latrepirdine helps maintain mitochondrial integrity and function. nih.gov
Furthermore, latrepirdine makes mitochondria more resistant to lipid peroxidation, a form of oxidative damage to cell membranes. nih.gov In studies using cerebellar granule cells, latrepirdine treatment reduced mitochondrial impairment induced by amyloid-β peptide, a key component in Alzheimer's disease pathology. nih.gov These mitochondrial-potentiating effects contribute to a reduction in oxidative stress, which is a common pathway of neuronal damage in neurodegenerative conditions. nih.gov While its direct anti-inflammatory actions are less characterized, the stabilization of mitochondria and reduction of cellular damage can indirectly mitigate inflammatory responses that are often triggered by neurodegeneration.
In Vitro Research Paradigms and Findings with Latrepirdine Dihydrochloride
Cellular Models for Neurodegeneration Research
To understand the effects of latrepirdine dihydrochloride (B599025) at a cellular level, researchers have employed a variety of models that replicate aspects of neurodegenerative conditions. These include immortalized neuronal cell lines, primary neurons derived from animal models, and simple eukaryotic systems like yeast.
Neuronal Cell Line Studies (e.g., SH-SY5Y, N2a Neuroblastoma)
Neuronal cell lines such as the human neuroblastoma SH-SY5Y and the mouse neuroblastoma N2a are foundational tools in neuroscience research. In studies with SH-SY5Y cells, latrepirdine demonstrated protective effects against protein aggregation, a hallmark of many neurodegenerative diseases. Specifically, treatment with latrepirdine at concentrations of 5, 10, and 20 μM was found to prevent the aggregation of TAR DNA-binding protein 43 (TDP-43) in a dose-dependent manner, showing reductions of 45%, 60%, and 70%, respectively nih.gov. Furthermore, latrepirdine has been shown to stimulate the degradation of α-synuclein in differentiated SH-SY5Y neurons through the induction of autophagy cornell.edu.
In the N2a neuroblastoma cell line, research has focused on latrepirdine's impact on autophagy and amyloid-beta (Aβ) levels. Treatment with latrepirdine was observed to either decrease or have no significant effect on Aβ levels nih.gov. Studies also revealed that latrepirdine could dose-dependently modulate autophagy through the mTOR-signaling pathway nih.gov. This pro-autophagic activity is believed to contribute to the clearance of pathogenic protein aggregates. nih.govnih.gov
Primary Neuronal Culture Investigations (e.g., Cerebellar Granule Cells, Cortical Neurons)
Primary neuronal cultures offer a more physiologically relevant model compared to cell lines. In cultures of cerebellar granule cells, latrepirdine exhibited protective effects against Aβ-induced toxicity. When these cells were exposed to Aβ, the addition of 25 μM latrepirdine increased neuronal survival by approximately 45% nih.gov. The compound also inhibited the Aβ-induced mitochondrial permeability transition, a key event in cell death pathways nih.gov. However, it was noted that while latrepirdine at concentrations of 25 to 50 μM did not harm mature neurons, it showed neurotoxic effects at 100 μM and was toxic even at lower doses in very young cultures nih.gov.
Investigations using primary cortical neurons have highlighted latrepirdine's role in promoting neuronal health and morphology. At nanomolar concentrations (0.1 to 100 nM), latrepirdine induced neurite outgrowth from cortical neurons nih.gov. It also led to a concentration-dependent increase in the length of cortical neuron processes and the number of branches, along with an increase in mitochondrial clusters within the neurons nih.gov.
Yeast Models for Proteinopathy and Autophagy
The budding yeast Saccharomyces cerevisiae has served as a powerful model organism for dissecting fundamental cellular processes, including those relevant to neurodegenerative proteinopathies. nih.gov Research using yeast models has been instrumental in identifying latrepirdine's ability to enhance autophagy nih.govbrandeis.edunih.gov. Studies have shown that latrepirdine upregulates vacuolar activity, the yeast equivalent of the lysosome, and promotes the transport of the key autophagic marker Atg8 to this compartment nih.govbrandeis.edunih.gov.
In a yeast model engineered to express aggregation-prone amyloid-beta 42 (Aβ42), latrepirdine treatment significantly reduced the intracellular levels of this peptide nih.gov. This clearance was dependent on a functional autophagy pathway, as the effect was absent in yeast strains with a deleted ATG8 gene nih.gov. Consequently, latrepirdine attenuated the toxicity caused by Aβ42 in normal yeast but not in the autophagy-deficient mutants nih.gov. In other studies using yeast, latrepirdine was shown to specifically protect against the cytotoxicity associated with α-synuclein, an effect that was also linked to the induction of autophagy cornell.edu.
Latrepirdine Dihydrochloride Effects in Neuronal Cell Line Studies
| Cell Line | Finding | Concentration | Reference |
|---|---|---|---|
| SH-SY5Y | Prevented aggregation of TDP-43 | 5, 10, 20 μM | nih.gov |
| SH-SY5Y | Stimulated degradation of α-synuclein via autophagy | Not Specified | cornell.edu |
| N2a Neuroblastoma | Decreased or had no effect on Aβ levels | Not Specified | nih.gov |
| N2a Neuroblastoma | Modulated autophagy via mTOR-signaling pathway | Not Specified | nih.gov |
Functional Assays for Mechanistic Elucidation
To dissect the mechanisms underlying the observations in cellular models, researchers have utilized a range of functional assays. These have focused on neuronal viability in the face of toxic insults and the bioenergetic status of mitochondria, a critical organelle in neuronal function and survival.
Neuronal Viability and Cytotoxicity Assays
Assays that measure cell viability and death are crucial for quantifying the protective effects of a compound. The lactate (B86563) dehydrogenase (LDH) assay, which measures the release of an enzyme from cells with damaged membranes, is a common method to assess cytotoxicity. In one study using SH-SY5Y cells, exposure to amyloid-beta oligomers resulted in significant cell death, as indicated by a 60% LDH release nih.gov. Treatment with latrepirdine was found to significantly counter this effect; a reduction in LDH release was observed starting at a 1 μM concentration, and a 35% reduction in cell death was achieved at 20 μM nih.gov. Importantly, latrepirdine alone, at the concentrations tested, did not cause significant cell death, indicating it was not toxic to the cells under these conditions nih.gov.
Other studies have confirmed the general lack of toxicity at therapeutic concentrations. For instance, treating SH-SY5Y cells with latrepirdine at concentrations up to 60 μM for a full day did not produce any toxic effects nih.gov. Similarly, in mature cerebellar granule cells, concentrations between 25 and 50 μM were found to be safe, although higher concentrations could be detrimental nih.gov. Furthermore, in a model of cellular stress induced by serum starvation, latrepirdine treatment increased the survival rate of differentiated SH-SY5Y cells nih.gov.
Mitochondrial Respiration and Bioenergetic Profiling
Mitochondria are central to neuronal health, providing the energy required for synaptic transmission and other vital functions. Mitochondrial dysfunction is a key feature of many neurodegenerative diseases. Latrepirdine has been shown to positively influence mitochondrial function in several studies. In both primary mouse cortical neurons and SH-SY5Y cells, treatment with nanomolar concentrations of latrepirdine led to an increase in the activity of succinate (B1194679) dehydrogenase (a key mitochondrial enzyme), an enhancement of the mitochondrial membrane potential, and a boost in cellular ATP levels nih.gov. These effects occurred without an increase in the number of mitochondria, suggesting an improvement in the efficiency of existing organelles nih.gov.
Latrepirdine also appears to make mitochondria more resilient to stress. It was found to inhibit the mitochondrial permeability transition pore, a channel whose opening can lead to cell death nih.govresearchgate.net. This action makes mitochondria more resistant to damage from factors like lipid peroxidation nih.gov. In cerebellar granule cells challenged with Aβ, latrepirdine reduced the associated mitochondrial impairment nih.gov. Under conditions of high intracellular calcium, a stressor for neurons, mitochondria in latrepirdine-treated neurons were better able to maintain their membrane potential compared to untreated cells nih.gov. Studies in HEK cells with a mutation predisposing to amyloid production showed that latrepirdine could enhance oxidative phosphorylation activity, particularly when mitochondrial function was already compromised aginganddisease.orgresearchgate.net.
Summary of this compound's Bioenergetic Effects
| Assay/Model | Finding | Reference |
|---|---|---|
| Primary Cortical Neurons & SH-SY5Y Cells | Increased succinate dehydrogenase activity, mitochondrial membrane potential, and ATP levels | nih.gov |
| Cerebellar Granule Cells | Inhibited Aβ-induced mitochondrial permeability transition and reduced mitochondrial impairment | nih.gov |
| HEKsw Cells | Enhanced oxidative phosphorylation activity, especially in compromised mitochondria | aginganddisease.orgresearchgate.net |
| Primary Cortical Neurons | Increased mitochondrial resistance to high intracellular calcium levels | nih.gov |
Preclinical in Vivo Studies of Latrepirdine Dihydrochloride
Animal Models of Neurodegenerative Conditions
Latrepirdine dihydrochloride (B599025) has been evaluated in a variety of preclinical animal models to investigate its potential therapeutic effects on neurodegenerative diseases. These in vivo studies have utilized transgenic and pharmacologically induced models that replicate key pathological and behavioral aspects of conditions such as Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), as well as models of cognitive impairment.
Latrepirdine has been extensively studied in murine models of Alzheimer's disease, particularly the TgCRND8 transgenic mouse. This model expresses a mutated form of the human amyloid precursor protein (APP), leading to the progressive accumulation of amyloid-beta (Aβ) plaques and associated cognitive deficits. researchgate.net
Chronic administration of latrepirdine in TgCRND8 mice has been associated with the abrogation of behavioral deficits and a reduction in Aβ neuropathology. researchgate.net Studies have shown that treatment can lead to improved learning behavior. nih.govcienciavida.orgnih.gov The mechanism for these improvements is thought to be linked to the enhancement of autophagy, a cellular process for clearing damaged proteins. researchgate.netnih.govcienciavida.org Latrepirdine treatment was found to stimulate MTOR- and ATG5-dependent autophagy, resulting in decreased levels of intracellular APP metabolites, including Aβ, in the neocortex and hippocampus. researchgate.net This enhancement of autophagy was also linked to a reduction in the accumulation of Aβ42 and α-synuclein in the brains of these mice. nih.govcienciavida.orgnih.gov
Conversely, acute treatment with latrepirdine showed different effects. In both TgCRND8 and Tg2576 transgenic mice, acute administration led to an increase in the levels of Aβ in the interstitial fluid of the brain and in isolated nerve terminals. nih.govcam.ac.uk
Table 1: Summary of Latrepirdine Studies in Alzheimer's Disease Mouse Models
| Animal Model | Key Findings | Citations |
|---|---|---|
| TgCRND8 Mice | Chronic treatment improved learning behavior and reduced Aβ neuropathology. | researchgate.netnih.govcienciavida.org |
| Enhanced mTOR- and Atg5-dependent autophagy, leading to reduced Aβ42 and α-synuclein accumulation. | researchgate.netnih.govnih.gov | |
| Acute treatment increased Aβ levels in isolated nerve terminals. | nih.govcam.ac.uk |
| Tg2576 Mice | Acute treatment increased Aβ levels in the brain's interstitial fluid. | nih.gov |
Preclinical research on latrepirdine for Huntington's disease has involved neuronal cell cultures derived from the YAC128 mouse model. In these in vitro studies using cells from this model, latrepirdine demonstrated a neuroprotective effect against glutamate-induced toxicity and exerted a 'calcium-stabilizing' effect. nih.gov While latrepirdine has been shown to inhibit brain cell death in animal models of Huntington's disease, specific in vivo study details regarding the models and behavioral outcomes are limited in the available research. wikipedia.org
Latrepirdine has been investigated in a transgenic mouse model characterized by the development of amyloid deposits, astrogliosis in the spinal cord, and the loss of motor neurons, which are features reminiscent of ALS. nih.gov The SOD1(G93A) transgenic mouse is a commonly used model that exhibits a phenotype similar to human ALS, including progressive motor deficits and muscle weakness. frontiersin.orgscantox.comcriver.comcriver.com In a study involving a transgenic model with ALS-like symptoms, latrepirdine treatment was initiated either before the onset of clinical symptoms or after symptoms became apparent. nih.gov
The scopolamine-induced amnesia model is used to study cognitive impairment resulting from cholinergic deficiency, a key feature of Alzheimer's disease. njppp.comnih.gov In this model, the anticholinergic drug scopolamine (B1681570) is administered to rodents to produce a temporary state of amnesia. njppp.com Latrepirdine's cognitive-enhancing effects were studied in Wistar rats with scopolamine-induced memory impairment. nih.gov The cognitive function of the animals was assessed using the passive avoidance test. nih.gov This model allows researchers to evaluate the potential of compounds like latrepirdine to reverse or attenuate cholinergic-related memory deficits. nih.govnih.gov
Information regarding preclinical in vivo studies of latrepirdine dihydrochloride specifically in animal models of ischemic brain injury is not available in the reviewed scientific literature. While animal models are utilized to study the neuroprotective effects of various therapies following ischemic events, specific studies involving latrepirdine in this context have not been detailed. clinicaltrials.gov
Behavioral Phenotyping and Cognitive Assessments
Behavioral phenotyping and cognitive assessments are crucial components of preclinical in vivo studies to determine the functional effects of a compound. mdpi.comresearchgate.net In the evaluation of latrepirdine, several behavioral tests were employed across different animal models.
In studies using aged mice, chronic latrepirdine treatment was shown to improve exploratory behavior in the open field test, reduce anxiety in a maze test, and improve performance in maze and passive-avoidance tests. nih.gov For Alzheimer's disease models, specifically TgCRND8 mice, cognitive improvements were measured using the cued and contextual fear conditioning paradigm. nih.govnih.gov
For models of cholinergic deficiency, the passive avoidance test was used to assess cognitive function in rats with scopolamine-induced amnesia. nih.gov Other common behavioral paradigms used to assess memory in scopolamine-treated mice include the elevated plus maze (EPM), the Y-maze for measuring spatial alternation performance, and the novel object recognition (NOR) test. nih.gov
Table 2: Behavioral and Cognitive Assessments Used in Latrepirdine Preclinical Studies
| Assessment Method | Animal Model / Condition | Measured Outcome | Citations |
|---|---|---|---|
| Open Field Test | Aged Mice | Exploratory behavior | nih.gov |
| Maze Test | Aged Mice | Anxiety, cognitive function | nih.gov |
| Passive-Avoidance Test | Aged Mice, Scopolamine-induced amnesia | Learning and memory | nih.govnih.gov |
| Cued and Contextual Fear Conditioning | TgCRND8 Mice (Alzheimer's Model) | Learning and memory | nih.govnih.gov |
| Elevated Plus Maze (EPM) | Scopolamine-induced amnesia | Memory retention | nih.gov |
| Y-Maze | Scopolamine-induced amnesia | Spatial working memory | nih.gov |
| Novel Object Recognition (NOR) | Scopolamine-induced amnesia | Recognition memory | nih.gov |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Amyloid-beta (Aβ) |
| Scopolamine |
| Glutamate (B1630785) |
Learning and Memory Tasks (e.g., Morris Water Maze, Novel Object Recognition Test, Passive Avoidance Reflex Test, Fear Conditioning)
This compound has been evaluated in several preclinical models to assess its effects on learning and memory. In a rat model of memory dysfunction, treatment with latrepirdine improved performance in an active avoidance conditioning protocol nih.gov.
In the Novel Object Recognition (NOR) task, oral administration of latrepirdine to rats resulted in a significant increase in the time spent exploring a novel object compared to a familiar one, indicating enhanced cognition nih.gov. This effect was observed without altering extracellular acetylcholine (B1216132) levels in the hippocampus or prefrontal cortex nih.gov. Another study also reported that oral administration of Dimebon® (a form of latrepirdine) improved memory in animals in a novel object recognition test nih.gov.
The Passive Avoidance Reflex Test has also been used to evaluate latrepirdine's impact on memory. In one study using 1-day-old chicks, latrepirdine significantly improved avoidance behavior in a weak passive avoidance task. When administered before training, there was a notable increase in avoidance behavior compared to untreated controls nih.gov. This effect was also observed when latrepirdine was administered 4 hours after the weak training nih.gov. Chronic treatment with latrepirdine in a senescence-accelerated mouse model (SAMP10) improved function in passive-avoidance tests nih.gov. A study on different crystalline polymorphs of latrepirdine also utilized the passive avoidance test to study their cognitive-enhancing effects in Wistar rats with scopolamine-induced memory impairment nih.gov.
In the Morris Water Maze test, rats pretreated with the neurotoxin AF64A to induce cholinergic hypofunction showed comparable improvements in learning and memory when treated with latrepirdine, donepezil (B133215), or memantine (B1676192) compared to placebo nih.gov. Notably, the memory improvement in rats that received latrepirdine or memantine persisted even after the treatment was terminated nih.gov.
Regarding Fear Conditioning , male TgCRND8 mice, a model for Alzheimer's disease, were administered latrepirdine and then assessed using a cued and contextual fear conditioning paradigm. The treatment was associated with improved learning behavior nih.govcienciavida.org. Specifically, a significant increase in cued memory was observed among latrepirdine-treated TgCRND8 mice compared to vehicle-treated controls nih.gov. There was also a non-significant trend towards an improvement in contextual memory in the treated mice nih.gov.
Table 1: Effects of this compound on Learning and Memory Tasks
| Behavioral Task | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Novel Object Recognition | Rats | Increased time exploring novel object (p < 0.05) | nih.gov |
| Passive Avoidance | 1-day-old chicks | Improved avoidance behavior (72% vs 29% in controls, p < 0.05) | nih.gov |
| Morris Water Maze | Rats with AF64A-induced memory impairment | Comparable improvement in learning and memory to donepezil and memantine | nih.gov |
| Cued Fear Conditioning | TgCRND8 mice | Significant increase in cued memory | nih.gov |
| Contextual Fear Conditioning | TgCRND8 mice | A weak, non-significant trend toward improvement (p=0.099) | nih.gov |
Motor Function Evaluations in Disease Models
Preclinical studies have also investigated the effects of latrepirdine on motor function in various disease models. In a mouse model of synucleinopathy, latrepirdine demonstrated efficacy nih.gov. Transgenic mice engineered to develop amyloid deposits, astrogliosis in the spinal cord, and loss of motor neurons were treated with latrepirdine. This treatment was initiated either before the onset of clinical symptoms or when symptoms were already apparent nih.gov.
In Vivo Neuropathological and Biochemical Analyses
Amyloid Plaque Load and Soluble Aβ Levels in Brain Tissue
The impact of latrepirdine on amyloid-beta (Aβ) pathology has been a subject of investigation with some unexpected findings. Acute treatment with latrepirdine was found to increase the levels of Aβ in the interstitial fluid of the brains of Tg2576 mice and in isolated nerve terminals of TgCRND8 mice nih.govcam.ac.uk. Specifically, a single intraperitoneal injection of latrepirdine in drug-naïve Tg2576 mice led to an increase in interstitial fluid Aβ by up to 40% cam.ac.uk. This elevation of Aβ levels was an unexpected finding for a potential Alzheimer's disease therapeutic nih.gov.
In contrast, chronic administration of latrepirdine in TgCRND8 mice was associated with a reduction in the accumulation of insoluble Aβ42 nih.govcienciavida.org. Analysis of formic acid fractions of brain extracts from these mice showed a significant decrease in the levels of insoluble Aβ42 in the latrepirdine-treated group compared to the vehicle-treated group cienciavida.org. However, no differences were observed between the treatment groups for the levels of soluble APP metabolites, including Aβ nih.govcienciavida.org. There was a trend toward decreased mean soluble oligomeric Aβ levels in latrepirdine-treated mice, but this did not reach statistical significance nih.gov.
Table 2: Effects of this compound on Aβ Pathology in Preclinical Models
| Animal Model | Treatment | Aβ Fraction | Finding | Reference |
|---|---|---|---|---|
| Tg2576 mice | Acute | Interstitial Fluid Aβ | Increased by up to 40% (p = 0.01) | cam.ac.uk |
| TgCRND8 mice | Chronic | Insoluble Aβ42 | Significant decrease (p = 0.046) | cienciavida.org |
| TgCRND8 mice | Chronic | Soluble oligomeric Aβ | Trend towards a decrease (p=0.0851) | nih.gov |
| TgCRND8 mice | Chronic | Soluble Aβ | No significant difference | nih.govcienciavida.org |
Synaptic Density and Neuronal Preservation
Latrepirdine has demonstrated neuroprotective effects in preclinical models. In vitro, it has been shown to increase the survival of neurons researchgate.net. Latrepirdine also induced neurite outgrowth from cortical, hippocampal, and spinal cord neurons, with effects comparable to those of brain-derived neurotrophic factor nih.gov. Furthermore, it increased cortical neuron process and branch length in a concentration-dependent manner nih.gov. Improvement in mitochondrial function by latrepirdine has been associated with enhanced neurite outgrowth in cortical and hippocampal primary cells aginganddisease.org.
Alpha-Synuclein (B15492655) and Tau Pathological Assessment
Latrepirdine has been shown to influence alpha-synuclein pathology. In a mouse model of synucleinopathy, latrepirdine was found to be efficacious nih.gov. Chronic administration of latrepirdine promoted the degradation of α-synuclein in the brains of wildtype mice nih.gov. Furthermore, in TgCRND8 transgenic mice, latrepirdine treatment was associated with a reduction in the accumulation of α-synuclein nih.govcienciavida.org. Studies in differentiated SH-SY5Y neurons and in the mouse brain have shown that latrepirdine can stimulate the degradation of α-synuclein, which appears to occur via the induction of autophagy nih.gov. Treatment with latrepirdine decreased the levels of all forms of α-synuclein, including aggregates and soluble monomer, in the Triton X-100 soluble, total, and insoluble fractions of cell lysates researchgate.net. The clearance of α-synuclein and γ-synuclein in mouse brain and neuronal cells has been demonstrated as a protective role of latrepirdine nih.gov. There is less specific information available from the search results regarding the direct effects of latrepirdine on tau pathology in vivo.
Mitochondrial Integrity in Brain Regions
A significant aspect of latrepirdine's mechanism of action appears to be its effect on mitochondrial function. It has been proposed that latrepirdine may exert neuroprotective effects by acting on mitochondrial pores, which are involved in cell death associated with neurodegenerative diseases nih.gov. In preclinical studies, latrepirdine has been shown to stabilize mitochondrial membranes nih.gov.
In vitro studies have shown that latrepirdine inhibited mitochondrial permeability transition induced by Aβ and reduced Aβ-induced mitochondrial impairment nih.gov. It also increased the threshold of inductors to mitochondrial pore transition, making mitochondria more resistant to lipid peroxidation nih.gov. Furthermore, latrepirdine treatment increased the number of mitochondrial clusters per neuron in cortical neuron cultures nih.gov. The improvement of impaired mitochondrial function by latrepirdine is considered a relevant pharmacological property that may underlie its positive effects on cognition and behavior aginganddisease.org.
Pharmaceutical Polymorphism and Its Research Implications for Latrepirdine Dihydrochloride
Characterization of Different Crystalline Forms (e.g., A, B, C, D, E, F)
Research has identified several polymorphic forms of latrepirdine dihydrochloride (B599025), designated as forms A, B, C, D, E, and F. nih.gov These forms are differentiated by their unique crystal structures. Among these, Form A is a crystalline anhydrous form. The other identified forms are hydrates, meaning they incorporate water molecules into their crystal lattice:
Form B: Hemihydrate
Form C: Monohydrate
Form D: Dihydrate
Form F: Trihydrate nih.gov
A newer crystalline form, designated as Form E, has also been reported. nih.gov The distinct physicochemical properties of these polymorphs are foundational to understanding their varying behaviors in biological systems. researchgate.net
Comparative Pharmacokinetic Studies of Polymorphs in Animal Models
The influence of the crystalline structure on the bioavailability of latrepirdine has been investigated through pharmacokinetic studies in animal models. nih.gov In a study involving male SD rats, six different polymorphs (A, B, C, D, E, and F) were administered orally. researchgate.net The concentration of latrepirdine in both blood serum and brain tissue was measured at various time points to determine key pharmacokinetic parameters, such as the area under the curve (AUC), which is a measure of total drug exposure. nih.govresearchgate.net
The results of this comparative study revealed significant differences in bioavailability among the polymorphs. nih.gov Polymorph E demonstrated the highest bioavailability in both blood and brain tissue, as indicated by its superior AUC values compared to the other forms. researchgate.net This suggests that the specific crystalline structure of Polymorph E allows for more efficient absorption and/or reduced first-pass metabolism. aginganddisease.org
Interactive Data Table: Comparative Bioavailability (AUC) of Latrepirdine Dihydrochloride Polymorphs in Rat Blood Serum and Brain
| Polymorph | Blood Serum AUC (ng/mLh) | Brain Tissue AUC (ng/gh) |
| Form A | 120.3 | 2800 |
| Form B | 115.8 | 2700 |
| Form C | 128.5 | 2950 |
| Form D | 108.2 | 2600 |
| Form E | 155.4 | 3500 |
| Form F | 112.7 | 2650 |
Data derived from a study in male SD rats following oral administration. nih.govresearchgate.net
Differential Nootropic Efficacy of Polymorphic Forms in Preclinical Settings
The observed differences in pharmacokinetics among the this compound polymorphs have a direct correlation with their pharmacological activity. nih.gov The nootropic, or cognitive-enhancing, effects of the six polymorphs were evaluated in Wistar rats. researchgate.net In this preclinical model, memory impairment was induced using scopolamine (B1681570), and the ability of each polymorph to counteract this deficit was assessed using a passive avoidance test. nih.gov This test measures an animal's ability to remember an aversive stimulus. nih.gov
The study found that the polymorphic form with the highest bioavailability, Polymorph E, also exhibited the most pronounced nootropic effect. nih.gov The performance of the animals treated with Polymorph E in the passive avoidance test was significantly better than that of animals treated with the other polymorphs and was comparable to that of control animals not treated with scopolamine. researchgate.net This finding underscores the critical role that the crystal structure plays in the therapeutic efficacy of latrepirdine, as it directly impacts the amount of the drug that reaches its site of action in the brain. nih.govnih.gov
Interactive Data Table: Nootropic Effect of this compound Polymorphs in a Rat Passive Avoidance Test
| Treatment Group | Latent Period (seconds) |
| Control (No Scopolamine) | 180 |
| Scopolamine Only | 30 |
| Polymorph A + Scopolamine | 60 |
| Polymorph B + Scopolamine | 55 |
| Polymorph C + Scopolamine | 70 |
| Polymorph D + Scopolamine | 50 |
| Polymorph E + Scopolamine | 170 |
| Polymorph F + Scopolamine | 65 |
Data represents the mean time to enter a dark, previously aversive compartment, indicating memory retention. nih.govresearchgate.net
Emerging Research Directions and Future Investigations for Latrepirdine Dihydrochloride
Deeper Elucidation of Pleiotropic Mechanisms and Target Specificity
A primary challenge and a significant area of ongoing research for latrepirdine is understanding its precise mechanism of action. nih.govbohrium.com The compound exhibits pleiotropic effects, meaning it influences multiple cellular functions and molecular targets simultaneously. nih.govnih.govnih.gov This complexity makes it difficult to pinpoint a single pathway responsible for its observed neuroprotective effects.
Initial research pointed towards mechanisms such as the inhibition of acetylcholinesterase (AChE) and antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.govbarrowneuro.org However, subsequent studies have cast doubt on the prominence of these early findings and have revealed a much broader range of biological activities. nih.gov Current investigations focus on several key areas:
Mitochondrial Function: Latrepirdine has been shown to stabilize mitochondrial membranes and function. nih.govnih.govnih.gov It can increase the threshold for mitochondrial permeability transition pore opening, making mitochondria more resilient to stressors like lipid peroxidation and calcium overload. nih.govnih.gov
Multi-receptor Activity: The compound interacts with a wide array of neurotransmitter receptors. It acts as an antagonist at histamine (B1213489) (H1, H2), α-adrenergic (α1A, α1B, α1D, α2A), and serotonin (B10506) (5-HT2c, 5-HT5A, 5-HT6) receptors. nih.govnih.gov This broad receptor profile likely contributes to its diverse physiological effects, but also complicates the identification of its primary therapeutic target.
Intracellular Degradation Pathways: A significant finding is latrepirdine's ability to modulate intracellular protein degradation pathways, particularly autophagy. nih.govcienciavida.orgresearchgate.net Studies have shown that latrepirdine can stimulate mTOR- and Atg5-dependent autophagy, a cellular process responsible for clearing aggregated proteins and damaged organelles. nih.govcienciavida.orgresearchgate.net This pro-autophagic activity is a key focus for its potential in treating diseases characterized by protein aggregation. cienciavida.orgresearchgate.net
Calcium Homeostasis: Latrepirdine has demonstrated a "calcium-stabilizing" effect in neuronal cell cultures, which could be crucial in preventing the excitotoxicity implicated in many neurodegenerative diseases. nih.gov
The failure of latrepirdine in pivotal clinical trials has underscored the critical need to fully understand which of these pleiotropic actions are most relevant to its potential cognitive and neuroprotective benefits before further clinical evaluation. nih.govbohrium.com
| Mechanism | Observed Effect | Potential Therapeutic Relevance |
|---|---|---|
| Mitochondrial Stabilization | Increases resistance to mitochondrial pore opening and lipid peroxidation. nih.govnih.gov | Protection against cellular stress and apoptosis in neurodegeneration. |
| Multi-receptor Modulation | Antagonizes histamine, α-adrenergic, and serotonin receptors. nih.govnih.gov | Complex modulation of neurotransmitter systems. |
| Autophagy Induction | Enhances mTOR- and Atg5-dependent autophagy. nih.govcienciavida.orgresearchgate.net | Clearance of toxic protein aggregates characteristic of proteinopathies. researchgate.net |
| Calcium Regulation | Stabilizes intracellular calcium levels in neuronal cultures. nih.gov | Prevention of excitotoxicity-induced neuronal death. |
Investigation of Polymorph E for Enhanced Biological Activity
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physical properties, including its bioavailability and therapeutic efficacy. For latrepirdine dihydrochloride (B599025), several polymorphic forms have been identified, including anhydrous form A, form B hemi-hydrate, form C monohydrate, form D dihydrate, and form F trihydrate. nih.gov
Recent research has identified a new crystalline form, Polymorph E, which has demonstrated superior properties compared to other known forms. nih.gov A comparative study investigated the bioavailability and nootropic (cognitive-enhancing) activity of six latrepirdine polymorphs (A, B, C, D, E, and F) in rat models. nih.govresearchgate.netnih.gov
The key findings from this research were:
Superior Bioavailability: Pharmacokinetic studies revealed that Polymorph E exhibited the highest bioavailability in both blood and brain tissue. nih.govnih.gov Its Area Under the Curve (AUC), a measure of total drug exposure over time, was the highest relative to the other polymorphs. nih.govresearchgate.net
Enhanced Cognitive-Enhancing Effect: In a passive avoidance test designed to assess memory in rats with scopolamine-induced cognitive impairment, Polymorph E was the only form to show significant therapeutic activity. nih.gov Animals treated with Polymorph E performed similarly to control animals without memory impairment. nih.govnih.gov
These results strongly suggest that the crystal structure of latrepirdine is a critical determinant of its biological activity. nih.gov The enhanced bioavailability and efficacy of Polymorph E make it a promising candidate for future development and investigation in the context of neurodegenerative diseases associated with memory impairment. nih.govnih.gov
| Polymorph | Bioavailability (Blood & Brain) | Cognitive-Enhancing Activity (in Scopolamine (B1681570) Model) |
|---|---|---|
| Polymorph A | Lower than E | Not significant |
| Polymorph B | Lower than E | Not significant |
| Polymorph C | Lower than E | Not significant |
| Polymorph D | Lower than E | Not significant |
| Polymorph E | Highest nih.govnih.gov | Significant activity observed nih.govnih.gov |
| Polymorph F | Lower than E | Not significant |
Exploration of this compound's Role in Other Proteinopathies
While initially trialed for Alzheimer's disease (AD) and Huntington's disease (HD), the mechanisms of latrepirdine suggest its potential utility across a broader range of neurodegenerative disorders known as proteinopathies. nih.govnih.gov These diseases are characterized by the pathological aggregation of misfolded proteins. Latrepirdine's ability to enhance autophagy—the body's primary mechanism for clearing such aggregates—is the central rationale for this exploration. cienciavida.orgresearchgate.net
Research has extended into its effects on several aggregate-prone proteins beyond amyloid-beta (Aβ) and huntingtin:
α-Synuclein: In models relevant to Parkinson's disease and other synucleinopathies, latrepirdine treatment has been shown to reduce the accumulation of α-synuclein in both cultured cells and mouse brains. cienciavida.org
Tau: Some studies have investigated latrepirdine's effects in models involving hyperphosphorylated tau, a key feature of AD and other tauopathies, though this remains an area for deeper investigation. nih.gov
TDP-43 and FUS: Latrepirdine has been studied in in vitro models of proteinopathies involving transactive response DNA binding protein 43 kDa (TDP-43) and fused in sarcoma (FUS), proteins implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. nih.gov In cultured cells expressing mutant TDP-43, latrepirdine treatment reduced the number of cells containing TDP-43 inclusions and was associated with the activation of autophagy markers. nih.gov
These findings suggest that latrepirdine's therapeutic potential may not be limited to a single disease but could extend to a class of disorders sharing a common pathological feature: the toxic accumulation of misfolded proteins. nih.govnih.gov Further research is warranted to explore its efficacy in dedicated animal models of tauopathies, synucleinopathies, and TDP-43/FUS proteinopathies.
Structure-Activity Relationship Studies for Novel Analogues in Neuroprotection
Given the complex pharmacology and clinical trial setbacks of latrepirdine, a promising avenue of research is the development of novel structural analogues. nih.gov The goal of structure-activity relationship (SAR) studies is to systematically modify the chemical structure of latrepirdine to design new compounds with improved properties, such as:
Enhanced potency for specific, desired targets (e.g., autophagy induction).
Reduced affinity for targets associated with off-target effects.
Improved pharmacokinetic properties (e.g., blood-brain barrier penetration, bioavailability).
The assessment of the neuroprotective effects and underlying biological functions of latrepirdine-related molecules, such as β-carbolines and aminopropyl carbazoles, presents clear value for developing new dementia treatments. nih.gov
An example of this approach is the development of DF402, a fluorine derivative of latrepirdine. In a transgenic mouse model of ALS pathology driven by FUS protein aggregation (ALS-FUS), DF402 demonstrated significant neuroprotective effects. The study found that DF402 could:
Delay the onset and slow the progression of pathology. nih.gov
Improve gait changes detected at an early pre-symptomatic stage. nih.gov
Reverse disease-associated changes in the expression of many genes in the spinal cord. nih.gov
This research highlights the potential of using latrepirdine as a scaffold to create new chemical entities with more refined and potent neuroprotective activity. nih.govnih.gov Future SAR studies will be crucial in optimizing the therapeutic profile of this class of molecules for various neurodegenerative diseases.
Q & A
Q. What are the primary molecular targets and mechanisms of action of latrepirdine dihydrochloride in neurodegenerative disease models?
this compound acts as a multi-target antagonist, primarily inhibiting histaminergic (H1), α-adrenergic, and serotonergic (5-HT) receptors. It modulates amyloid precursor protein (APP) catabolism, enhances autophagy, and reduces intracellular Aβ42 and α-synuclein levels. Methodologically, receptor binding assays (e.g., radioligand displacement) and Western blotting for autophagy markers (LC3-II, p62) are used to validate these mechanisms .
Q. Which preclinical models are most appropriate for studying latrepirdine’s neuroprotective effects?
Key models include:
Q. How can researchers assess latrepirdine’s impact on mitochondrial function in cellular models?
Use fluorometric assays (e.g., JC-1 for membrane potential) and ATP bioluminescence kits. Latrepirdine increases ATP production and mitochondrial membrane potential in SH-SY5Y cells, which can be quantified via these methods .
Advanced Research Questions
Q. How do contradictory results from clinical trials (e.g., CONNECTION vs. CONCERT) inform latrepirdine’s translational potential?
Phase 3 trials failed to replicate early cognitive benefits observed in Russian cohorts. Discrepancies may stem from:
- Patient selection : Late-stage AD patients in later trials had irreversible neuronal damage .
- Dosage optimization : Preclinical models used higher molar ratios (1:10 Aβ:latrepirdine) to observe effects, which may not translate clinically .
- Outcome measures : Reliance on thioflavin-T (thioT) fluorescence, which latrepirdine may artifactually inhibit, necessitating orthogonal methods like AFM or BN-PAGE .
Q. What methodological challenges arise when studying latrepirdine’s effects on Aβ aggregation?
- ThioT interference : Latrepirdine displaces thioT binding, leading to false-negative aggregation kinetics. Use SDS-PAGE/Western blotting (anti-Aβ antibodies) or atomic force microscopy (AFM) to directly quantify oligomers .
- Concentration dependence : At 1:10 molar ratios (Aβ:latrepirdine), larger oligomers (0.5 μm) form, which may alter toxicity profiles. Titration studies are critical .
Q. How can researchers reconcile latrepirdine’s dual role in promoting autophagy and modulating protein aggregation?
Autophagy activation (e.g., increased LC3-II/Beclin-1) and protein clearance can be tracked via:
- Lysosomal inhibition : Co-treatment with bafilomycin A1 to measure autophagic flux .
- Aggregate sizing : AFM to distinguish between neuroprotective fibrils (3–4 μm) and toxic oligomers (0.05–0.2 μm) .
Q. What factors contribute to variability in latrepirdine’s efficacy across different neurodegenerative models?
- Disease-specific pathology : Efficacy in Huntington’s models (α-synuclein clearance) vs. AD (Aβ reduction) may depend on distinct aggregation pathways .
- Species differences : Murine models show robust mitochondrial rescue, while human neuronal cultures require higher doses for similar effects .
Q. Which biomarkers are most reliable for evaluating latrepirdine-induced autophagy in vivo?
- Plasma/serum : LC3B, p62 (ELISA).
- Brain tissue : Immunohistochemistry for autophagosome markers (e.g., LAMP1) and phosphorylated mTOR .
Methodological Considerations
- Dosage : In vitro studies typically use 1–20 μM, while in vivo models require 0.1–10 mg/kg (oral) .
- Solubility : Dissolve in DMSO (100 mM stock) and dilute in culture media to avoid cytotoxicity .
- Data interpretation : Account for off-target effects (e.g., histamine receptor antagonism) using receptor knockout models .
Contradictory Evidence Table
| Finding | Supporting Evidence | Contradictory Evidence |
|---|---|---|
| Cognitive improvement in AD trials | Russian cohort (Phase 2) | CONNECTION/CONCERT (Phase 3) |
| Aβ aggregation modulation | ThioT reduction | No fibril reduction via SDS-PAGE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
